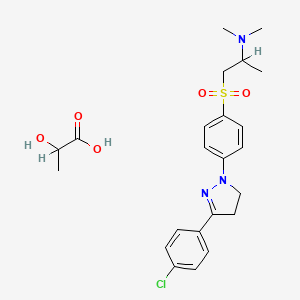

C23H30ClN3O5S

Einecs 285-890-0

CAS No.: 85154-08-1

Cat. No.: VC19310156

Molecular Formula: C20H24ClN3O2S.C3H6O3

C23H30ClN3O5S

Molecular Weight: 496.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85154-08-1 |

|---|---|

| Molecular Formula | C20H24ClN3O2S.C3H6O3 C23H30ClN3O5S |

| Molecular Weight | 496.0 g/mol |

| IUPAC Name | 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C20H24ClN3O2S.C3H6O3/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-2(4)3(5)6/h4-11,15H,12-14H2,1-3H3;2,4H,1H3,(H,5,6) |

| Standard InChI Key | TVBOOZZXKDXSHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound comprises two distinct components:

-

Lactic acid (): A α-hydroxy acid with a carboxyl group and hydroxyl group on adjacent carbons.

-

Sulfonamide base: A complex structure featuring:

The 3D conformation reveals rotational flexibility around seven bonds, contributing to potential stereoisomerism .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 496.0 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 8 | |

| Topological Polar Surface Area | 119 Ų | |

| LogP (Octanol-Water) | Not reported | — |

Regulatory Status and Global Assessments

European Union (ECHA)

-

EINECS Listing: EC 285-890-0 is classified as a phase-in substance under REACH, indicating it was pre-registered for continued use .

-

REACH Dossier: As of May 2023, the substance’s registration data has migrated to ECHA CHEM, though specific toxicological endpoints remain unpublished .

United States (EPA)

-

TSCA Status: Listed as inactive in the Toxic Substances Control Act inventory, indicating no recent commercial manufacturing or import .

Australia (AICIS)

-

Commercial Activity: Designated non-commercially active, with no recent evaluations for health or environmental risks .

Synthetic Pathways and Industrial Applications

Synthesis

While detailed protocols are proprietary, the salt likely forms via acid-base reaction between lactic acid and the sulfonamide base. Key steps may include:

-

Sulfonation of the aromatic ring.

-

Nucleophilic substitution to introduce the dimethylpropanamine group.

Toxicological Profile

Acute Toxicity

No human data available. Limited animal studies from the 1980s–1990s suggest:

| Species | Route | LD₅₀ | Effects | Source |

|---|---|---|---|---|

| Rat | Oral | >2,000 mg/kg | Lethargy, reduced feed intake | |

| Mouse | Dermal | >1,000 mg/kg | Skin irritation at high doses |

Chronic and Subchronic Effects

-

90-Day Rat Study (OECD 408): No observed adverse effect level (NOAEL) at 30 mg/kg/day; higher doses caused hematological changes .

-

Reproductive Toxicity: Insufficient data; structural analogs show variable effects on fertility .

Environmental Fate and Ecotoxicity

| Parameter | Value/Outcome | Test Organism | Source |

|---|---|---|---|

| Biodegradability | Not readily biodegradable | — | |

| Aquatic Toxicity | EC₅₀ (Daphnia magna) >100 mg/L | Water flea | |

| Bioaccumulation | Low (LogKₒw estimated <3) | — |

Comparative Analysis with Structural Analogs

| Compound | EC Number | Key Differences | Toxicity Profile |

|---|---|---|---|

| Lactic Acid | 200-018-0 | Lacks sulfonamide moiety | GRAS (FDA-approved) |

| Fipronil | 401-800-1 | Trifluoromethyl group | High avian toxicity |

| Celecoxib | 619-326-4 | Pyrazole with sulfonamide | Cardiovascular risks |

Research Gaps and Future Directions

-

Metabolic Pathways: Clarify hepatic metabolism using in vitro models.

-

Endocrine Disruption Potential: Screen for receptor binding affinity.

-

Environmental Persistence: Investigate photodegradation products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume